Cas no 34523-76-7 (3,5-Dimethoxy-4-methylbenzoyl chloride)

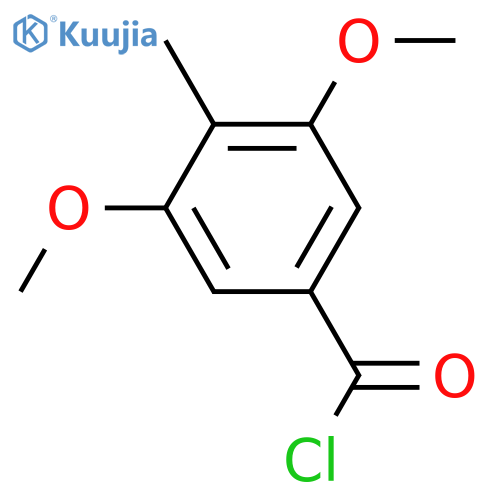

34523-76-7 structure

商品名:3,5-Dimethoxy-4-methylbenzoyl chloride

CAS番号:34523-76-7

MF:C10H11ClO3

メガワット:214.645542383194

MDL:MFCD11868011

CID:1033290

PubChem ID:22620019

3,5-Dimethoxy-4-methylbenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 3,5-Dimethoxy-4-methylbenzoyl chloride

- DTXSID70627006

- 3,5-Dimethoxy-4-methylbenzoylchloride

- HOQDXNMVZFRKAQ-UHFFFAOYSA-N

- AKOS005217051

- MFCD11868011

- DB-347849

- TD1175

- SCHEMBL668639

- 3,5-Dimethoxy-4-methyl-benzoyl chloride

- 34523-76-7

-

- MDL: MFCD11868011

- インチ: InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3

- InChIKey: HOQDXNMVZFRKAQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1OC)C(=O)Cl)OC

計算された属性

- せいみつぶんしりょう: 214.03973

- どういたいしつりょう: 214.0396719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53

3,5-Dimethoxy-4-methylbenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB449856-1 g |

3,5-Dimethoxy-4-methyl-benzoyl chloride; . |

34523-76-7 | 1g |

€231.00 | 2023-04-22 | ||

| Ambeed | A196465-1g |

3,5-Dimethoxy-4-methylbenzoyl chloride |

34523-76-7 | 95+% | 1g |

$154.00 | 2021-07-07 | |

| Ambeed | A196465-5g |

3,5-Dimethoxy-4-methylbenzoyl chloride |

34523-76-7 | 95+% | 5g |

$611.0 | 2024-04-15 | |

| abcr | AB449856-1g |

3,5-Dimethoxy-4-methyl-benzoyl chloride; . |

34523-76-7 | 1g |

€291.80 | 2025-02-14 | ||

| abcr | AB449856-5g |

3,5-Dimethoxy-4-methyl-benzoyl chloride; . |

34523-76-7 | 5g |

€1138.60 | 2025-02-14 | ||

| abcr | AB449856-250mg |

3,5-Dimethoxy-4-methyl-benzoyl chloride; . |

34523-76-7 | 250mg |

€191.60 | 2025-02-14 | ||

| abcr | AB449856-500mg |

3,5-Dimethoxy-4-methyl-benzoyl chloride; . |

34523-76-7 | 500mg |

€228.00 | 2025-02-14 |

3,5-Dimethoxy-4-methylbenzoyl chloride 関連文献

-

1. 828. The chemistry of fungi. Part XLIII. The synthesis of aposclerotaminic acidA. A. Bell,J. N. Chatterjea,J. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1964 4307

-

2. The chemistry of fungi. Part LX. The synthesis of tetrahydrosclerotioramine, tetrahydrosclerotoquinone, and tetrahydrosclerotiorinG. R. Birchall,M. N. Galbraith,R. W. Gray,R. R. King,W. B. Whalley J. Chem. Soc. C 1971 3559

34523-76-7 (3,5-Dimethoxy-4-methylbenzoyl chloride) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34523-76-7)3,5-Dimethoxy-4-methylbenzoyl chloride

清らかである:99%

はかる:5g

価格 ($):550.0